

Spectroscopic Profile of Diethyl Ethylidenemalonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl ethylidenemalonate

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl ethylidenemalonate** (CAS No. 1462-12-0), a valuable compound in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering crucial data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for **diethyl ethylidenemalonate** is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.29	t	7.1	-OCH ₂ CH ₃
1.91	d	7.3	=CHCH ₃
4.23	q	7.1	-OCH ₂ CH ₃
4.26	q	7.1	-OCH ₂ CH ₃
7.05	q	7.3	=CHCH ₃

Solvent: Chloroform-d (CDCl₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
14.0	-OCH ₂ CH ₃
14.2	-OCH ₂ CH ₃
15.6	=CHCH ₃
61.2	-OCH ₂ CH ₃
61.3	-OCH ₂ CH ₃
132.8	C=CHCH ₃
142.2	=CHCH ₃
163.6	C=O
166.1	C=O

Solvent: Chloroform-d (CDCl₃)[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
2984	C-H stretch (alkane)
1725	C=O stretch (ester)
1651	C=C stretch (alkene)
1265, 1225	C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) - Neat

Mass Spectrometry (MS)

m/z	Interpretation
186	[M] ⁺ (Molecular ion)
141	[M - OCH ₂ CH ₃] ⁺
140	[M - H - OCH ₂ CH ₃] ⁺
113	[M - COOCH ₂ CH ₃] ⁺

Ionization: Electron Ionization (EI)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of **diethyl ethylidenemalonate** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer, such as a Varian A-60D.^[2] Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on a spectrometer, for instance, a Varian CFT-20, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1] A sufficient relaxation delay is employed to ensure accurate integration of the signals.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[3] A small drop of neat **diethyl ethylidenemalonate** is placed directly onto the ATR crystal. The spectrum is then recorded over a typical range of $4000\text{--}400\text{ cm}^{-1}$ with a sufficient number of scans for a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

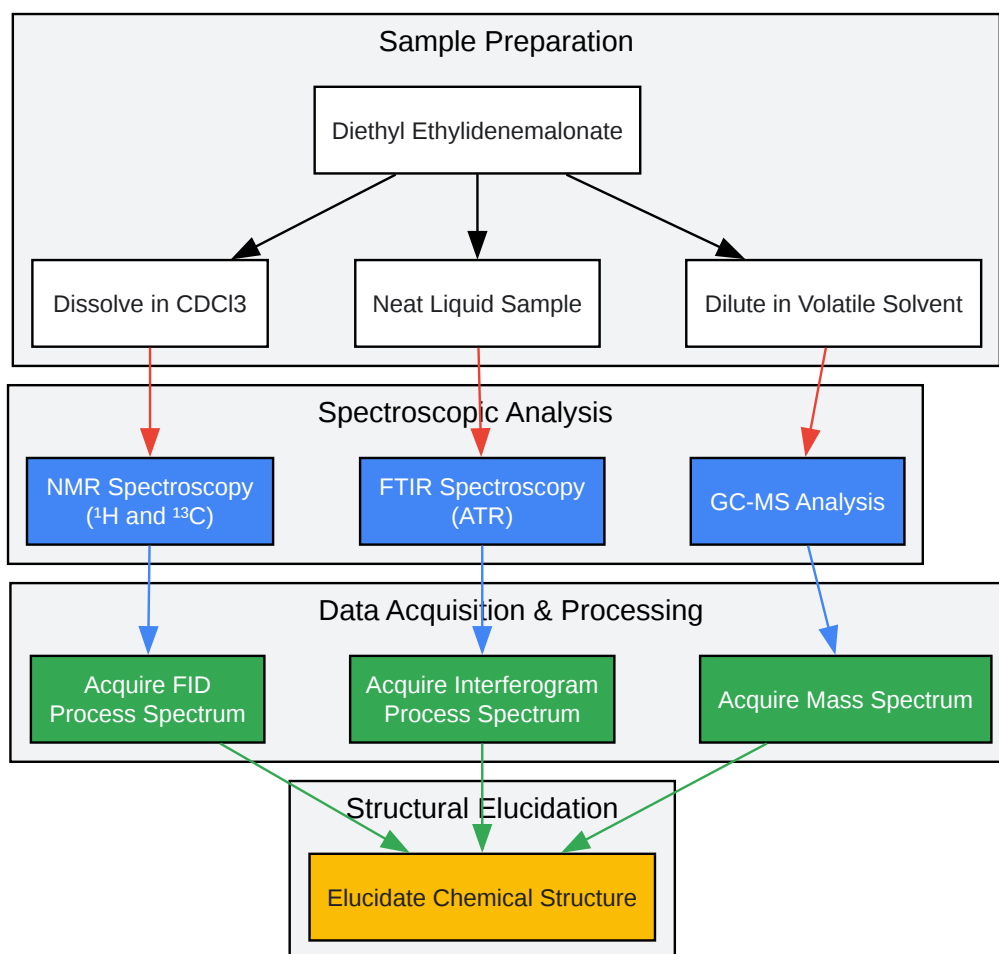
Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of **diethyl ethylidenemalonate** in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z) to produce the mass spectrum.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like **diethyl ethylidenemalonate** is depicted in the following diagram.

Spectroscopic Analysis Workflow for Diethyl Ethylidenemalonate



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Caption: Workflow of Spectroscopic Analysis.

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